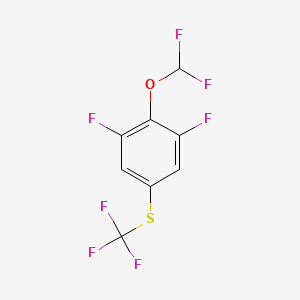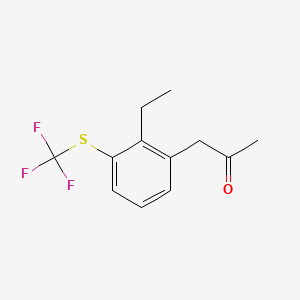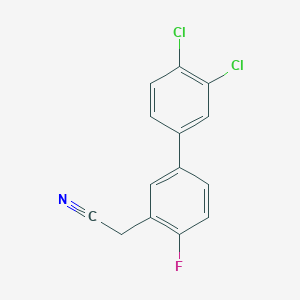
1-(3-Bromopropyl)-3-chloro-5-ethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-3-chloro-5-ethoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromopropyl group, a chloro group, and an ethoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-chloro-5-ethoxybenzene typically involves the halogenation of a suitable benzene derivative followed by the introduction of the bromopropyl and ethoxy groups. One common method involves the following steps:
Halogenation: The starting benzene derivative is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chloro group.
Alkylation: The chlorinated benzene is then subjected to Friedel-Crafts alkylation using 3-bromopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the bromopropyl group.
Ethoxylation: Finally, the ethoxy group is introduced by reacting the intermediate with ethyl alcohol in the presence of a base such as sodium ethoxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
化学反应分析
Types of Reactions: 1-(3-Bromopropyl)-3-chloro-5-ethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopropyl and chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and sodium methoxide (NaOMe) are commonly used.
Oxidation: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are used for reduction reactions.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
科学研究应用
1-(3-Bromopropyl)-3-chloro-5-ethoxybenzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It is used in the synthesis of polymers and materials with specific properties.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-3-chloro-5-ethoxybenzene involves its interaction with various molecular targets and pathways. The bromopropyl and chloro groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The ethoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
1-(3-Bromopropyl)-3-chloro-5-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Bromopropyl)-3-chloro-5-fluorobenzene: Similar structure but with a fluorine atom instead of an ethoxy group.
1-(3-Bromopropyl)-3-chloro-5-nitrobenzene: Similar structure but with a nitro group instead of an ethoxy group.
Uniqueness: 1-(3-Bromopropyl)-3-chloro-5-ethoxybenzene is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties. The ethoxy group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it distinct from its analogs.
属性
分子式 |
C11H14BrClO |
|---|---|
分子量 |
277.58 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-3-chloro-5-ethoxybenzene |
InChI |
InChI=1S/C11H14BrClO/c1-2-14-11-7-9(4-3-5-12)6-10(13)8-11/h6-8H,2-5H2,1H3 |
InChI 键 |
XAYPTXBHJFCHSF-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=CC(=C1)CCCBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine](/img/structure/B14051373.png)






![1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14051418.png)





